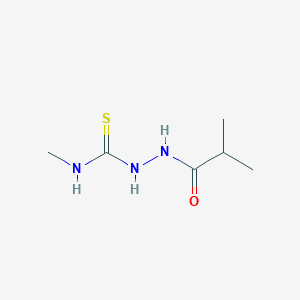
2-Isobutyryl-N-methylhydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyryl-N-methylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C6H13N3OS. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide typically involves the reaction of isobutyryl chloride with N-methylhydrazine, followed by the addition of carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include custom synthesis and procurement of raw materials to meet specific requirements .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyryl-N-methylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Isobutyryl-N-methylhydrazine-1-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and proteins, influencing various biochemical processes. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide: Shares a similar core structure but differs in its substituents.
N-methylhydrazinecarbothioamide: Another related compound with variations in its functional groups
Uniqueness
2-Isobutyryl-N-methylhydrazine-1-carbothioamide is unique due to its specific isobutyryl and N-methyl substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-methyl-3-(2-methylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-4(2)5(10)8-9-6(11)7-3/h4H,1-3H3,(H,8,10)(H2,7,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIPEUWANDQQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054246.png)
![4-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6054248.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6054249.png)

![ethyl 3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6054266.png)
![N-({1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6054271.png)
![2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)
![N-[(E)-3-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B6054282.png)

![N-[(3-cyclopentyloxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B6054302.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(5-quinolinylmethyl)acetamide](/img/structure/B6054306.png)
![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)
![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)
![(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-(4-nitrophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B6054334.png)
